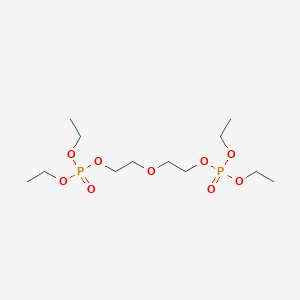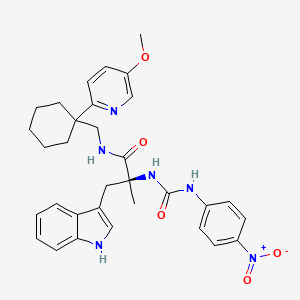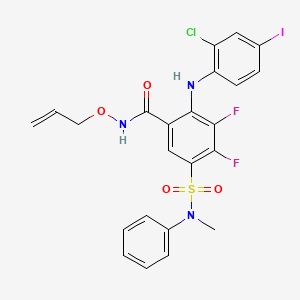
ポリエチレングリコール3-ビス(ホスホン酸ジエチルエステル)
概要
説明
PEG3-bis(phosphonic acid diethyl ester) is a hydrophilic PEG linker . The hydrophilic properties of the PEG increase the water solubility of compounds in aqueous media .
Synthesis Analysis
PEG3-bis(phosphonic acid diethyl ester) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is provided by CD Bioparticles for drug delivery .Molecular Structure Analysis
The molecular formula of PEG3-bis(phosphonic acid diethyl ester) is C12H28O9P2 . It has a molecular weight of 378.3 g/mol .Chemical Reactions Analysis
PEG3-bis(phosphonic acid diethyl ester) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Physical And Chemical Properties Analysis
PEG3-bis(phosphonic acid diethyl ester) has a molecular formula of C12H28O9P2 and a molecular weight of 378.29 .科学的研究の応用
PROTAC 合成
ポリエチレングリコール3-ビス(ホスホン酸ジエチルエステル): は、PROTAC(プロテオリシス標的キメラ)の合成において、PEG ベースの PROTAC リンカーとして使用されます。 PROTAC は、E3 ユビキチンリガースに結合することにより、タンパク質を分解のために標的化するヘテロ二官能性分子であり、ユビキチン化とそれに続くプロテアソームによる分解につながります .
薬物送達システム
親水性のため、ポリエチレングリコール3-ビス(ホスホン酸ジエチルエステル) は化合物の水溶性を高め、薬物送達システムにおいて価値のあるものとなっています。 薬物分子を修飾して、水性媒体における溶解度と安定性を向上させるために使用できます .
表面修飾
この化合物は、表面修飾の目的にも使用されます。 ホスホン酸基により、さまざまな表面への結合が可能になり、表面特性を変更し、特定の用途のために他の分子や化合物を付着させる方法を提供します .
生体材料
生体材料の分野では、ポリエチレングリコール3-ビス(ホスホン酸ジエチルエステル) は、生体適合性が高く、免疫原性が低い材料の開発に貢献しています。 親水性を高める能力は、この文脈において特に役立ちます .
親水性リンカー
親水性 PEG リンカーとして、治療薬に結合させると、溶解度を高め、薬物動態プロファイルを改善することができます .
溶解度向上
ポリエチレングリコール3-ビス(ホスホン酸ジエチルエステル) の親水性を利用して、水溶性の低い薬物の溶解度を高め、バイオアベイラビリティを向上させています .
作用機序
Target of Action
PEG3-bis(phosphonic acid diethyl ester) is primarily used in the synthesis of PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of PEG3-bis(phosphonic acid diethyl ester) involves its role as a linker in PROTACs . The compound connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein . This allows the PROTAC to bring the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by PEG3-bis(phosphonic acid diethyl ester) are those involved in protein degradation . By facilitating the degradation of specific target proteins, PEG3-bis(phosphonic acid diethyl ester) can influence various cellular processes that these proteins are involved in .
Pharmacokinetics
As a polyethylene glycol (peg)-based compound, it is expected to have good water solubility , which could potentially enhance its bioavailability.
Result of Action
The result of the action of PEG3-bis(phosphonic acid diethyl ester) is the selective degradation of target proteins . This can lead to changes in cellular processes and pathways that these proteins are involved in .
Action Environment
The action of PEG3-bis(phosphonic acid diethyl ester) can be influenced by various environmental factors. For instance, its hydrophilic properties can increase the water solubility of compounds in aqueous media , which could potentially affect its action, efficacy, and stability.
Safety and Hazards
将来の方向性
PEG3-bis(phosphonic acid diethyl ester) is a synthetic compound that belongs to the class of polyethylene glycol (PEG) derivatives. It has been utilized in the development of bone-targeted drugs, such as bisphosphonates, which bind strongly to hydroxyapatite in bones, inhibiting bone resorption and promoting bone mineralization . It has also been employed in the development of contrast agents for imaging techniques such as magnetic resonance imaging (MRI) .
生化学分析
Biochemical Properties
PEG3-bis(phosphonic acid diethyl ester) plays a significant role in biochemical reactions, particularly in surface modification and drug delivery systems . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form stable complexes with metal ions, which can be utilized in enzyme immobilization and protein purification processes . The nature of these interactions is primarily based on the strong binding affinity of the phosphonic acid groups to metal ions, enhancing the stability and functionality of the biomolecules involved .
Cellular Effects
PEG3-bis(phosphonic acid diethyl ester) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to enhance the solubility and bioavailability of drugs, thereby improving their therapeutic efficacy . Additionally, it can modulate cell signaling pathways by interacting with specific receptors or enzymes on the cell surface, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of PEG3-bis(phosphonic acid diethyl ester) involves its ability to form stable complexes with metal ions and other biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the complex formed . Furthermore, PEG3-bis(phosphonic acid diethyl ester) can influence gene expression by modulating the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PEG3-bis(phosphonic acid diethyl ester) can change over time due to its stability and degradation properties . The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under harsh environmental conditions . Long-term studies have shown that PEG3-bis(phosphonic acid diethyl ester) can maintain its functionality in in vitro and in vivo settings, although some degradation may occur over time .
Dosage Effects in Animal Models
The effects of PEG3-bis(phosphonic acid diethyl ester) vary with different dosages in animal models . At lower doses, the compound is generally well-tolerated and can enhance the therapeutic efficacy of drugs by improving their solubility and bioavailability . At higher doses, PEG3-bis(phosphonic acid diethyl ester) may exhibit toxic or adverse effects, such as cytotoxicity or organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
PEG3-bis(phosphonic acid diethyl ester) is involved in various metabolic pathways, particularly those related to drug metabolism and detoxification . It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, PEG3-bis(phosphonic acid diethyl ester) is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic efficacy . The hydrophilic nature of PEG3-bis(phosphonic acid diethyl ester) also allows it to be easily transported in aqueous environments, further improving its distribution within the body .
Subcellular Localization
The subcellular localization of PEG3-bis(phosphonic acid diethyl ester) is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the compound may be directed to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes . The localization of PEG3-bis(phosphonic acid diethyl ester) within specific subcellular compartments can also affect its activity and function, enhancing its therapeutic potential .
特性
IUPAC Name |
2-(2-diethoxyphosphoryloxyethoxy)ethyl diethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O9P2/c1-5-16-22(13,17-6-2)20-11-9-15-10-12-21-23(14,18-7-3)19-8-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAGHBDQWWLWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OCCOCCOP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1679115.png)
![N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1679116.png)
![1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea](/img/structure/B1679120.png)
![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)
![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)

![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1679128.png)

![N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide](/img/structure/B1679130.png)


![3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine](/img/structure/B1679137.png)